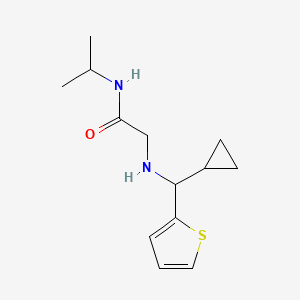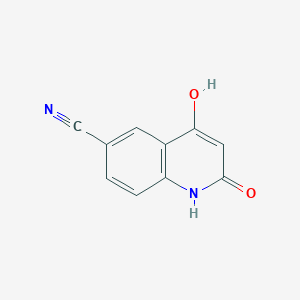
Methyl (S)-2-(2-chlorophenyl)-2-((2-(thiophen-3-yl)ethyl)amino)acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-2-(2-chlorophenyl)-2-((2-(thiophen-3-yl)ethyl)amino)acetate hydrochloride is a synthetic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound features a complex structure with a chlorophenyl group, a thiophene ring, and an amino acid ester moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-(2-chlorophenyl)-2-((2-(thiophen-3-yl)ethyl)amino)acetate hydrochloride typically involves multi-step organic reactions. A common approach might include:
Formation of the Amino Acid Ester: Starting with the appropriate amino acid, esterification can be achieved using methanol and an acid catalyst.
Introduction of the Chlorophenyl Group: This can be done through a nucleophilic substitution reaction where the amino group reacts with a chlorophenyl halide.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the amino group.
Reduction: Reduction reactions could target the chlorophenyl group or the ester moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride, alkyl halides, or acyl chlorides are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as acting as a precursor for drug development.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The molecular targets could include proteins, nucleic acids, or cell membranes, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (S)-2-(2-bromophenyl)-2-((2-(thiophen-3-yl)ethyl)amino)acetate hydrochloride
- Methyl (S)-2-(2-fluorophenyl)-2-((2-(thiophen-3-yl)ethyl)amino)acetate hydrochloride
Uniqueness
Methyl (S)-2-(2-chlorophenyl)-2-((2-(thiophen-3-yl)ethyl)amino)acetate hydrochloride is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions compared to its brominated or fluorinated analogs
Propriétés
Formule moléculaire |
C15H17Cl2NO2S |
|---|---|
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
methyl (2S)-2-(2-chlorophenyl)-2-(2-thiophen-3-ylethylamino)acetate;hydrochloride |
InChI |
InChI=1S/C15H16ClNO2S.ClH/c1-19-15(18)14(12-4-2-3-5-13(12)16)17-8-6-11-7-9-20-10-11;/h2-5,7,9-10,14,17H,6,8H2,1H3;1H/t14-;/m0./s1 |
Clé InChI |
KWFIISZKBXQAMP-UQKRIMTDSA-N |
SMILES isomérique |
COC(=O)[C@H](C1=CC=CC=C1Cl)NCCC2=CSC=C2.Cl |
SMILES canonique |
COC(=O)C(C1=CC=CC=C1Cl)NCCC2=CSC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B14910785.png)

![4,4'-[4,4'-Biphenyldiylbis(oxy)]dibenzonitrile](/img/structure/B14910803.png)


